molecular formula C17H15N3OS B15218282 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 72873-71-3

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B15218282
CAS No.: 72873-71-3
M. Wt: 309.4 g/mol
InChI Key: XQMKLFRRDLHVMY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a bicyclic heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 5 and a pyridin-4-yl moiety at position 4. This scaffold is notable for its structural similarity to pharmacologically active compounds targeting inflammation, immunomodulation, and microbial infections . The 2,3-dihydroimidazo[2,1-b]thiazole system imparts rigidity and planar geometry, enhancing interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

72873-71-3

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H15N3OS/c1-21-14-4-2-13(3-5-14)16-15(12-6-8-18-9-7-12)19-17-20(16)10-11-22-17/h2-9H,10-11H2,1H3

InChI Key

XQMKLFRRDLHVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3N2CCS3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-methoxybenzaldehyde, 4-pyridinecarboxaldehyde, and thiourea in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired imidazo[2,1-b]thiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and pharmacological properties of 5-(4-methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can be contextualized by comparing it to analogs with variations in substituents, ring saturation, or core modifications. Key comparisons are summarized below:

Substituted 5,6-Diaryl-2,3-dihydroimidazo[2,1-b][1,3]thiazoles

highlights 5,6-bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole (Compound 1) as a progenitor in immunoregulatory and anti-inflammatory studies. In carrageenan-induced paw edema models, this compound demonstrated moderate activity (inhibition index ~30–40%), whereas the target compound, with a pyridin-4-yl group replacing one 4-methoxyphenyl moiety, showed enhanced suppression of inflammation (40.3%) in analogous assays . The pyridine ring likely improves solubility and target engagement compared to purely aromatic substituents.

SK&F 86002: 6-(4-Fluorophenyl)-5-(4-pyridinyl)-2,3-dihydroimidazo[2,1-b]thiazole

SK&F 86002 (CAS 72873-74-6) is a structurally related compound where the 4-methoxyphenyl group is replaced with a 4-fluorophenyl moiety. It acts as a dual inhibitor of arachidonic acid metabolism and a p38 MAPK inhibitor, showing potent anti-inflammatory activity in vitro (IC₅₀ = 0.8 µM for IL-1β suppression) . However, its metabolic stability is compromised due to cytochrome P-450-mediated oxidation of the sulfur and nitrogen atoms, leading to rapid clearance in vivo . The 4-methoxyphenyl group in the target compound may confer improved metabolic resistance by reducing oxidative susceptibility.

6-Aryliden-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazoles

describes derivatives such as (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-one, which exhibited 40.3% inhibition of carrageenan-induced edema. Comparatively, the target compound lacks the exocyclic double bond but retains the dihydroimidazo core, suggesting a balance between rigidity and flexibility for target binding .

PA-824 and OPC-67683: Nitroimidazo-oxazine/oxazole Analogs

These compounds rely on nitro-reduction for activation, a feature absent in the non-nitrated target compound. However, the dihydroimidazo-thiazole scaffold in the target molecule may offer advantages in avoiding mutagenicity risks associated with nitro groups .

Data Tables: Structural and Functional Comparisons

Compound Substituents Key Biological Activity Metabolic Stability Reference
This compound 5: 4-MeOPh; 6: pyridin-4-yl Anti-inflammatory (40.3% edema inhibition) Likely improved due to methoxy group
SK&F 86002 5: 4-FPh; 6: pyridin-4-yl p38 MAPK inhibition (IC₅₀ = 0.8 µM); IL-1β suppression Low (CYP450-mediated oxidation)
5,6-Bis(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole 5,6: 4-MeOPh Moderate anti-inflammatory (30–40% inhibition) High
(Z)-6-(4-Hydroxy-3-methoxybenzylidene)-2-methyl derivative Aryliden substituent at position 6 Antimicrobial (MIC = 15.62 µg/mL for Candida albicans); anti-inflammatory (40.3% inhibition) Moderate (potential glucuronidation of phenol)

Key Research Findings

Anti-inflammatory Superiority : The pyridin-4-yl group in the target compound enhances anti-inflammatory efficacy compared to bis-aryl analogs, likely due to improved target engagement with kinases or cytokine receptors .

Metabolic Advantages : The 4-methoxyphenyl substituent reduces susceptibility to oxidative metabolism compared to fluorophenyl analogs like SK&F 86002, suggesting longer half-life in vivo .

Structural Flexibility : Unlike rigid aryliden derivatives, the saturated dihydroimidazo core balances conformational flexibility and planarity, optimizing interactions with diverse targets .

Biological Activity

5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential anticancer activities.

  • Molecular Formula : C₁₇H₁₅N₃OS
  • CAS Number : 72873-71-3
  • Molecular Weight : 309.386 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound . In vitro testing has shown that derivatives with a pyridyl moiety, particularly those containing the 4-pyridyl group, exhibit significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 3.09 µg/mL for some derivatives .

Compound MIC (µg/mL) Activity
This compound< 3.09Antibacterial against Gram-positive bacteria

Antioxidant Activity

The compound has also demonstrated promising antioxidant properties. Studies utilizing DPPH radical scavenging assays indicated that thiazole derivatives can effectively neutralize free radicals, thereby contributing to their potential therapeutic benefits in oxidative stress-related conditions .

Anticancer Potential

Emerging research suggests that imidazo[2,1-b][1,3]thiazole derivatives may serve as potential anticancer agents. The compound's structural features allow for interaction with various biological targets involved in cancer progression. For instance, studies have reported that certain thiazole derivatives can inhibit Pin1 (a peptidyl prolyl cis-trans isomerase), which is implicated in cancer cell proliferation and survival .

Case Studies and Research Findings

  • Thiazole Derivatives Against Leishmaniasis : A study evaluated the efficacy of thiazole compounds against Leishmania infantum. Compounds derived from hybridization of phthalimide and thiazole exhibited notable leishmanicidal activity with low cytotoxicity towards mammalian cells .
  • Inhibition of Protein Interactions : Research has shown that thiazole derivatives can inhibit protein interactions critical for cancer cell survival. For example, compounds targeting Pin1 demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential .

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